Pure CAR Antagonism: Functional Switch from Agonism in a Closely Related 2-Substituted Quinazoline Analog
A direct head-to-head comparison reveals a functional switch based on a single structural modification. The compound 2-(3-methylphenyl)quinazolinone derivative (7d) acts as a partial CAR agonist with an EC50 of 0.055 μM [1]. In contrast, the derivative 2-(4-bromophenyl)quinazoline-4-thione (7l), which shares a very similar core structure to the target compound, possesses significant CAR antagonistic activity while displaying no agonistic or inverse agonistic activities [1]. This demonstrates that the bromophenyl substitution at the 2-position is a key determinant for converting a CAR agonist into a pure antagonist.
| Evidence Dimension | CAR Functional Activity |
|---|---|
| Target Compound Data | Significant CAR antagonistic activity; no agonistic or inverse agonistic activity |
| Comparator Or Baseline | 2-(3-Methylphenyl) quinazolinone derivative (7d): Partial CAR agonist, EC50 = 0.055 μM |
| Quantified Difference | Functional switch from agonism (EC50 0.055 μM) to pure antagonism |
| Conditions | Cellular and in vitro TR-FRET assays using recombinant CAR ligand binding domain (LBD) |
Why This Matters
For researchers investigating CAR biology, this compound's pure antagonistic profile offers a distinct functional tool compared to partial agonists, enabling the study of pathways that require complete receptor inhibition without background activation.
- [1] Brožová, Z. R., et al. (2023). 2-Substituted quinazolines: Partial agonistic and antagonistic ligands of the constitutive androstane receptor (CAR). European Journal of Medicinal Chemistry, 259, 115631. View Source
